2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide
Description
2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide is a benzamide derivative characterized by a 2-chlorobenzoic acid core linked via an amide bond to a substituted methyl group bearing an octahydro-2H-quinolizine moiety. The octahydroquinolizine group confers rigidity and lipophilicity, which may enhance binding affinity and central nervous system (CNS) penetration compared to simpler amines .
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-15-8-2-1-7-14(15)17(21)19-12-13-6-5-11-20-10-4-3-9-16(13)20/h1-2,7-8,13,16H,3-6,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHFJTWJGFOXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407647 | |
| Record name | 2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329929-96-6 | |
| Record name | 2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide typically involves the reaction of 2-chlorobenzoyl chloride with octahydro-2H-quinolizine-1-methanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted benzamides.
Scientific Research Applications
2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Core Structure : All compounds share the 2-chlorobenzamide backbone, critical for electronic and steric interactions in target binding.
- Functional Groups : Fluorine and hydroxy groups (e.g., in ) enhance metabolic stability and CNS penetration, while heterocycles like benzimidazole () may influence target selectivity.
Physical and Spectroscopic Properties
Data from analogs provide insights into expected properties of the target compound:
*Note: The target compound’s properties are inferred based on structural similarity. The octahydroquinolizine group may elevate melting points due to increased rigidity, as seen in bicyclic systems .
Pesticides and Antifungal Agents ():
- Mechanism : Pyrimidinyl-substituted benzamides (e.g., Compounds 14–19) exhibit insecticidal and antifungal activity, likely through inhibition of chitin synthesis or mitochondrial complex III.
- SAR : Electron-withdrawing groups (e.g., Cl, CF3) on pyrimidine enhance potency. For example, Compound 17 (trifluoroethoxy substituent) shows higher thermal stability (mp 144–146°C) and yield (88%) compared to methyl-substituted analogs .
CNS-Targeted P2X7 Receptor Antagonists ():
- Mechanism : The 4,4-difluoro-1-hydroxycyclohexylmethyl substituent in the analog from enhances CNS penetration and P2X7 receptor binding (IC50 < 10 nM).
- SAR : Fluorine atoms and hydroxy groups improve blood-brain barrier permeability, while the fluoropyrimidine moiety increases metabolic stability .
Heterocyclic Derivatives ():
- Benzimidazole- and oxadiazole-containing benzamides (e.g., ) may target enzymes or receptors associated with inflammation or cancer. The oxadiazole ring enhances π-π stacking interactions, improving binding affinity .
Biological Activity
2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
The chemical structure of this compound is characterized by its molecular formula and a molecular weight of approximately 306.83 g/mol. The presence of a chlorine atom and a quinolizinyl moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H23ClN2O |
| Molecular Weight | 306.83 g/mol |
| CAS Number | 329929-96-6 |
| Purity | 95% |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial properties of various benzamide derivatives, including those related to this compound. For instance, compounds with similar structures have shown promising fungicidal activities against several fungal strains. In one study, benzamide derivatives exhibited inhibition rates ranging from 47.2% to 86.1% against Sclerotinia sclerotiorum, indicating that structural modifications can enhance antifungal efficacy .
Neuroleptic Activity
The benzamide class has been historically associated with neuroleptic activity. A study focusing on related compounds indicated that certain benzamides could effectively reduce apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders . The structure–activity relationship (SAR) studies indicated that modifications such as the introduction of a chlorine atom could significantly enhance neuroleptic effects.
Structure–Activity Relationship (SAR)
The SAR analysis for compounds similar to this compound has revealed that electron-withdrawing groups, such as chlorine, improve biological activity. For example, in a study examining various substituted benzamides, compounds with chlorinated aromatic rings demonstrated superior inhibitory activities compared to their non-chlorinated counterparts .
Case Study 1: Antifungal Activity
In a recent experimental setup, several benzamide derivatives were tested for their antifungal properties against Sclerotinia sclerotiorum. The results highlighted that compounds with specific substitutions exhibited high levels of inhibition, with some achieving an EC50 value significantly lower than standard antifungal agents like quinoxyfen.
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| 13p | 86.1 | 5.17 |
| 13f | 77.8 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
Case Study 2: Neuroleptic Efficacy
A comparative study on neuroleptic agents demonstrated that certain benzamides exhibited antistereotypic activity without significant cataleptogenic effects. Among these, compounds structurally related to this compound showed promise as potential treatments for psychosis with fewer side effects compared to traditional agents like haloperidol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
